

A Comparative Guide to Benzonitrile Derivatives for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylbenzonitrile

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An In-depth Analysis of **4-Methoxy-3,5-dimethylbenzonitrile** and its Analogs in Medicinal Chemistry

The benzonitrile scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. This guide provides a comparative analysis of **4-Methoxy-3,5-dimethylbenzonitrile** and its structurally related derivatives, with a particular focus on the more extensively studied analog, 4-hydroxy-3,5-dimethylbenzonitrile. We present a comprehensive overview of their physicochemical properties, biological activities, and the experimental protocols used for their evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in designing novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzonitrile ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The nitrile group is a strong electron-withdrawing group, which impacts the molecule's reactivity and potential for molecular interactions.^[1] The tables below summarize the key

physicochemical properties of **4-Methoxy-3,5-dimethylbenzonitrile** and a selection of other benzonitrile derivatives for comparison.

Property	4-Methoxy-3,5-dimethylbenzo nitrile	4-Hydroxy-3,5-dimethylbenzo nitrile	Benzonitrile	4-Methoxybenzo nitrile
Molecular Formula	C ₁₀ H ₁₁ NO	C ₉ H ₉ NO	C ₇ H ₅ N	C ₈ H ₇ NO
Molecular Weight	161.20 g/mol	147.17 g/mol [2]	103.12 g/mol [3]	133.15 g/mol [4]
Appearance	White to off-white solid powder	White to off-white crystalline solid[5][6]	Colorless liquid[3]	White crystalline powder[4]
Melting Point	Not available	Not available	-13 °C[3]	57-59 °C[7]
Boiling Point	102-106 °C at 5 mmHg	Not available	188-191 °C[3]	256.5 °C[7]
Solubility	Soluble in organic solvents	Soluble in ethanol, acetone, and DMSO; limited solubility in water[5][8]	Slightly soluble in water[3]	Good solubility in many organic solvents[1]
LogP	Not available	Not available	1.87	Not available

Biological Activity: A Comparative Analysis

Benzonitrile derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and herbicidal effects. The nature and position of substituents on the benzene ring are critical for determining the specific biological targets and potency of these compounds.

Cytotoxicity

The cytotoxic effects of benzonitrile derivatives have been evaluated against various cancer cell lines. The data below is compiled from different studies and is intended to provide a

contextual comparison. It is important to note that direct comparative studies under identical conditions are limited.

Compound	Cell Line	IC ₅₀ /GI ₅₀	Reference
2-Phenylacrylonitrile derivative (1g2a)	HCT116	5.9 nM	[7]
2-Phenylacrylonitrile derivative (1g2a)	BEL-7402	7.8 nM	[7]
Indole-Acrylonitrile derivative (Compound 2l)	NCI-60 Panel (Mean)	0.38 µM	[7]
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)	Hep G2, HEK293T	High toxic effects observed	[9]
Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)	Hep G2, HEK293T	High toxic effects observed	[9]
Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)	Hep G2, HEK293T	High toxic effects observed	[9]

Enzyme Inhibition

Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The nitrile group can act as a bioisostere for other functional groups and participate in key interactions within the enzyme's active site.

Compound Class/Derivative	Target Enzyme	Activity (IC ₅₀ /K _i)	Reference
Benzonitrile-containing compounds	Tankyrase, mTOR, TBK1/IKKε	Varies	[5]
2,4-Difluoro-5-Nitrobenzonitrile (intermediate)	Tankyrase inhibitors	-	[5]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate	COX-2	5.84 μM	[9]

Antimicrobial Activity

Several benzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Compound	Organism(s)	MIC (μg/mL)	Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile	Gram-positive and Gram-negative bacteria, Botrytis fabae	6.25	[10]
Benzo and naphthonitrile derivatives	Various bacteria and fungi	Varies	[5]

Herbicidal Activity

Certain substituted benzonitriles, particularly 4-hydroxybenzonitrile derivatives, are known for their herbicidal properties. Their mechanism of action often involves the inhibition of photosystem II.[11]

Compound	Weed Species	Activity	Reference
3,5-disubstituted 4-hydroxybenzonitriles	Spinach and wheat chloroplasts	Active in inhibiting PS II activity	[11]
Bromoxynil, Ioxynil	Various weeds	Herbicidal	[9]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of benzonitrile derivatives.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

A common synthetic route involves the cyanation of 4-hydroxy-3,5-dimethylhalobenzene using copper(I) cyanide or trimethylsilyl cyanide under an inert atmosphere and elevated temperatures.[5] Another approach is the one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Seed cancer cells (e.g., Hep G2, HEK293T) in a 96-well plate at a density of 1×10^4 to 2×10^4 cells/well and incubate for 24 hours.[5][9]
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[5][9]
- **MTT Addition:** Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C. [5]
- **Formazan Solubilization:** Remove the MTT solution and add DMSO to dissolve the formazan crystals.[5]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the

IC₅₀ value is determined from a dose-response curve.[5]

Enzyme Inhibition Assay (In Vitro Fluorometric COX-2 Inhibitor Screening)

This assay is used to determine the inhibitory activity of compounds against cyclooxygenase-2 (COX-2).

- **Preparation:** Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib).
- **Assay Setup:** In a 96-well plate, add the test compounds at various concentrations. Include control wells for 100% enzyme activity and maximum inhibition.
- **Enzyme and Probe Addition:** Add the COX-2 enzyme and a suitable fluorescent probe to each well.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- **Kinetic Measurement:** Immediately measure the fluorescence intensity at regular intervals.
- **Data Analysis:** Calculate the rate of reaction and determine the percentage of inhibition for each concentration. The IC₅₀ value is calculated from the dose-response curve.

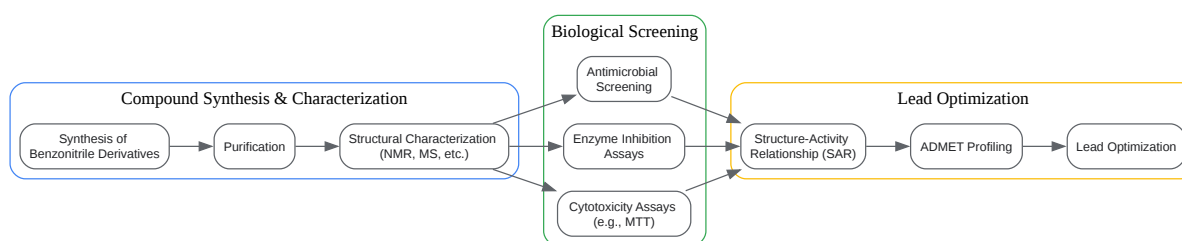
Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- **Preparation:** Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
- **Inoculation:** Add a standardized suspension of the test microorganism to each well.
- **Incubation:** Incubate the plate at an appropriate temperature for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

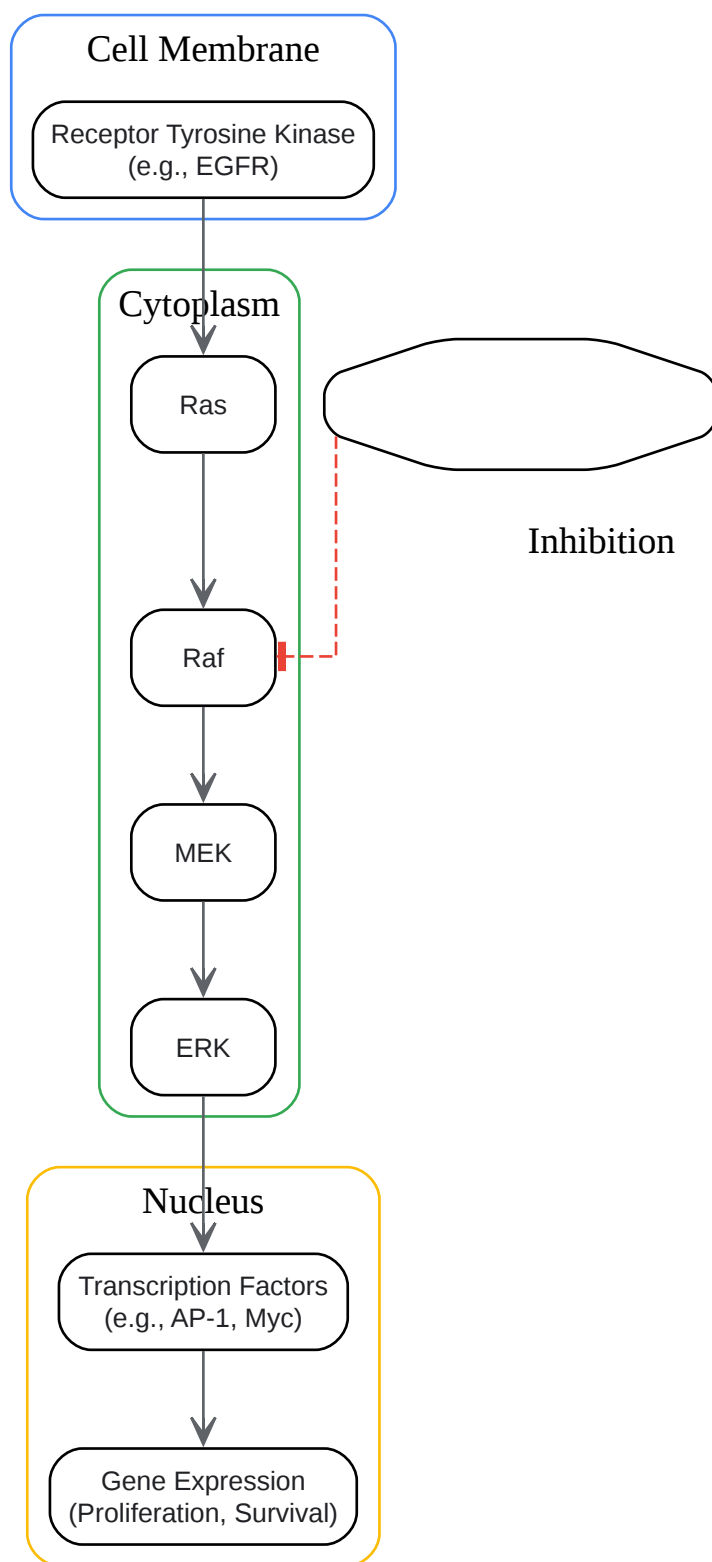
Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug discovery and mechanism of action is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.



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Caption: A generalized experimental workflow for the discovery and development of novel benzonitrile-based therapeutic agents.



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Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for benzonitrile-based kinase inhibitors in cancer therapy.

Conclusion

4-Methoxy-3,5-dimethylbenzonitrile and its analogs, particularly 4-hydroxy-3,5-dimethylbenzonitrile, represent a versatile class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, including cytotoxic, enzyme inhibitory, and antimicrobial effects, makes them attractive scaffolds for the design of novel therapeutic agents. The structure-activity relationships of these compounds are highly dependent on the substitution patterns on the benzonitrile core, offering ample opportunities for medicinal chemists to fine-tune their properties for enhanced potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry.

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